molecular formula C9H6N2O4 B095508 5-Nitroindole-2-carboxylic acid CAS No. 16730-20-4

5-Nitroindole-2-carboxylic acid

Cat. No.: B095508
CAS No.: 16730-20-4
M. Wt: 206.15 g/mol
InChI Key: LHFOJSCXLFKDIR-UHFFFAOYSA-N
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Description

5-Nitroindole-2-carboxylic acid (CAS: 16730-20-4) is a nitro-substituted indole derivative with a carboxylic acid group at the 2-position of the indole ring. Its molecular formula is C₉H₆N₂O₄, with a molecular weight of 206.15 g/mol. This compound is widely used in pharmaceutical synthesis, notably as a precursor for Delavirdine mesylate, an antiviral drug . It is commercially available from suppliers like TCI Chemicals and CymitQuimica, with prices ranging from €24–€126 per gram depending on quantity .

Properties

IUPAC Name

5-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFOJSCXLFKDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325861
Record name 5-Nitroindole-2-carboxylic acid
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16730-20-4
Record name 16730-20-4
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Record name 5-Nitroindole-2-carboxylic acid
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Record name 5-NITROINDOLE-2-CARBOXYLIC ACID
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Preparation Methods

Synthesis of Methyl 1-Acetylindoline-2-Carboxylate

Indoline-2-carboxylic acid is acetylated to protect the nitrogen atom, forming methyl 1-acetylindoline-2-carboxylate. This intermediate is critical for directing nitration to the 5-position of the aromatic ring.

Nitration Reaction

The acetylated indoline derivative undergoes nitration using a mixture of nitric acid and sulfuric acid. The reaction is typically conducted at 0–5°C to minimize side reactions such as over-nitration or oxidation. The nitro group preferentially substitutes at the 5-position due to the electron-donating effects of the adjacent acetyl group.

Reaction Conditions:

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature: 0–5°C

  • Duration: 2–3 hours

  • Yield: ~60–70%

Dehydrogenation to Indole

The nitro-substituted indoline intermediate is dehydrogenated to the corresponding indole derivative using manganese dioxide (MnO₂) in toluene. This step restores the aromaticity of the indole ring while retaining the nitro and carboxylate groups.

Reaction Conditions:

  • Reagent: MnO₂ (3 equiv)

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Duration: 6–8 hours

  • Yield: ~65–70%

Hydrolysis to Carboxylic Acid

The methyl ester group is hydrolyzed under alkaline conditions to yield this compound. Aqueous sodium hydroxide (2M) is commonly used, followed by acidification with hydrochloric acid to precipitate the product.

Reaction Conditions:

  • Base: NaOH (2M)

  • Acid: HCl (6M)

  • Temperature: 80°C

  • Yield: ~90–95%

Overall Yield: ~40% (from indoline-2-carboxylic acid).

Direct Nitration of Indole-2-Carboxylic Acid

An alternative approach involves the direct nitration of indole-2-carboxylic acid. While less commonly reported due to challenges in regioselectivity, this method can achieve the desired product under controlled conditions.

Nitration Protocol

Indole-2-carboxylic acid is dissolved in concentrated sulfuric acid, and a nitrating mixture (HNO₃/H₂SO₄) is added dropwise at 0°C. The nitro group preferentially occupies the 5-position due to the electron-withdrawing effect of the carboxylic acid group, which deactivates the 4- and 6-positions.

Reaction Conditions:

  • Nitrating agent: HNO₃ (1 equiv) in H₂SO₄

  • Temperature: 0°C

  • Duration: 1 hour

  • Yield: ~50–55%

Challenges and Optimizations

  • Regioselectivity: Competing nitration at the 4- and 6-positions can occur if temperature control is inadequate.

  • Side reactions: Oxidation of the indole ring may lead to byproducts such as isoindole derivatives.

  • Mitigation strategies: Use of urea to scavenge excess nitric acid improves selectivity.

Fischer Indole Synthesis with Nitro-Substituted Precursors

The Fischer indole synthesis offers a versatile route to nitroindole derivatives by cyclizing nitro-substituted phenylhydrazines with carbonyl compounds.

Synthesis of 5-Nitrophenylhydrazine

5-Nitro-2-aminotoluene is diazotized and reduced to 5-nitrophenylhydrazine, which serves as the precursor for cyclization.

Cyclization with Pyruvic Acid

5-Nitrophenylhydrazine reacts with pyruvic acid in the presence of polyphosphoric acid (PPA) as a catalyst. The reaction proceeds via-sigmatropic rearrangement to form 5-nitroindoline-2-carboxylic acid, which is subsequently dehydrogenated to the indole derivative.

Reaction Conditions:

  • Catalyst: Polyphosphoric acid (PPA)

  • Temperature: 120°C

  • Duration: 4–6 hours

  • Yield: ~55–60%

Industrial-Scale Production Considerations

Scalable synthesis of this compound requires optimization of cost, safety, and efficiency. Key strategies include:

Continuous Flow Nitration

Replacing batch reactors with continuous flow systems enhances heat dissipation and reduces the risk of thermal runaway during nitration.

Catalytic Dehydrogenation

Transitioning from stoichiometric MnO₂ to catalytic dehydrogenation (e.g., Pd/C under hydrogen atmosphere) improves atom economy and reduces waste.

Solvent Recycling

Toluene and ethanol solvents are recovered via distillation and reused, lowering production costs.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages Disadvantages
Indoline NitrationIndoline-2-carboxylic acidNitration, Dehydrogenation40%High regioselectivityMulti-step, moderate yield
Direct NitrationIndole-2-carboxylic acidDirect nitration50–55%Fewer stepsLow regioselectivity
Fischer Synthesis5-NitrophenylhydrazineCyclization, Dehydrogenation55–60%Flexible precursor choiceRequires hazardous reagents (PPA)

Chemical Reactions Analysis

Types of Reactions: 5-Nitroindole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols (e.g., methanol) and acid catalysts (e.g., sulfuric acid).

Major Products Formed:

    Reduction: 5-Aminoindole-2-carboxylic acid.

    Substitution: Various substituted indole derivatives.

    Esterification: Methyl 5-nitroindole-2-carboxylate.

Scientific Research Applications

Medicinal Chemistry

5-Nitroindole-2-carboxylic acid serves as a crucial intermediate in the synthesis of several therapeutic agents. Notably, it is used in the preparation of azidothymidine, an antiviral medication effective against HIV. The compound's structure facilitates its transformation into more complex molecules that exhibit biological activity.

Case Study: Azidothymidine Synthesis

  • Background : Azidothymidine (AZT) was one of the first drugs approved for HIV treatment.
  • Role of this compound : It acts as a precursor in the synthetic pathway, enabling the formation of AZT through various chemical reactions involving nucleophilic substitutions and cyclizations .

Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of this compound as an inhibitor for specific enzymes involved in DNA repair mechanisms, particularly human apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a vital role in the base excision repair pathway, and its inhibition can sensitize cancer cells to chemotherapy.

Case Study: APE1 Inhibition

  • Research Findings : The compound has been shown to bind effectively to APE1, inhibiting its activity and leading to increased DNA damage in cancer cells. This mechanism suggests that this compound could be utilized to enhance the efficacy of existing antitumor agents .
  • IC50 Values : In experimental settings, compounds similar to this compound exhibited IC50 values around 3 μM, indicating potent inhibitory effects on APE1 .

Synthesis of Novel Derivatives

The versatility of this compound allows for the synthesis of various derivatives that can be tailored for specific biological activities. Researchers have explored modifications to enhance potency and selectivity against different molecular targets.

Case Study: Integrase Inhibitors

  • Research Overview : Derivatives of indole-2-carboxylic acids have been synthesized and evaluated for their ability to inhibit HIV integrase, an essential enzyme for viral replication.
  • Findings : Modifications to the indole structure improved binding affinity and inhibitory activity against integrase, showcasing the potential for developing new antiviral therapies based on this scaffold .

Biochemical Research Applications

Beyond medicinal applications, this compound is utilized in biochemical research as a tool for studying enzyme mechanisms and cellular processes. Its ability to inhibit specific enzymes makes it valuable for elucidating pathways involved in DNA repair and cellular stress responses.

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryIntermediate for azidothymidine synthesisEssential for antiviral drug development
Enzyme InhibitionInhibitor of APE1Potent inhibitor with IC50 ~3 μM
Novel Derivative SynthesisDevelopment of integrase inhibitorsEnhanced binding and activity against HIV integrase
Biochemical ResearchTool for studying DNA repair pathwaysValuable for understanding cellular stress responses

Mechanism of Action

The mechanism of action of 5-nitroindole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 integrase by chelating with two magnesium ions (Mg²⁺) within the enzyme’s active site . This interaction disrupts the enzyme’s function, thereby impairing viral replication. The compound’s nitro group and indole ring play crucial roles in binding to the target and exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers

5-Nitroindole-3-carboxylic Acid (CAS: 21606-04-2)
  • Structure : Nitro group at position 5, carboxylic acid at position 3.
  • Applications : Less documented in pharmacological contexts compared to the 2-carboxylic acid isomer.
7-Nitroindole-2-carboxylic Acid (CAS: 6960-45-8)
  • Structure : Nitro group at position 7, carboxylic acid at position 2.
  • Activity: Limited data, but positional differences in the nitro group may disrupt binding to APE1’s remote pocket (Q137-S164), as seen in NMR studies of 5-nitro derivatives .
Indole-2-carboxylic Acid (CAS: 1477-50-5)
  • Structure: No nitro substituent.
  • Properties : Lower molecular weight (161.15 g/mol) and higher melting point (205–209°C) .
  • Role : Serves as a scaffold for synthesizing nitro derivatives but lacks the electron-withdrawing nitro group, which enhances acidity and binding in 5-nitroindole-2-carboxylic acid .

Functional Derivatives: Esters and Salts

Ethyl 5-Nitroindole-2-carboxylate (CAS: 16732-57-3)
  • Structure : Ethyl ester of this compound.
  • Properties : Molecular weight 234.21 g/mol , melting point 220–225°C , and density 1.393 g/cm³ .
  • Applications : Intermediate in organic synthesis; improved solubility in organic solvents compared to the carboxylic acid form .
This compound Sodium Salt
  • Properties : Enhanced water solubility due to ionic character, facilitating use in aqueous reaction systems.
  • Commercial Availability: Not explicitly listed in evidence but inferred from similar indole carboxylate salts.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Feature(s)
This compound 206.15 Not reported Strong APE1 binding; precursor to Delavirdine
Ethyl 5-nitroindole-2-carboxylate 234.21 220–225 Higher organic solubility
Indole-2-carboxylic acid 161.15 205–209 Lacks nitro group; lower biological activity
5-Nitroindole-3-carboxylic acid 206.15 Not reported Altered hydrogen-bonding potential

Biological Activity

5-Nitroindole-2-carboxylic acid (5-NICA) is a compound of significant interest due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of 5-NICA, focusing on its mechanisms of action, efficacy as an inhibitor of specific enzymes, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by its nitro group and carboxylic acid functionality, contributing to its biological activity. The structural formula is represented as follows:

C9H6N2O4\text{C}_9\text{H}_6\text{N}_2\text{O}_4

1. Inhibition of AP Endonuclease 1 (APE1)

5-NICA has been studied for its inhibitory effects on APE1, a crucial enzyme involved in DNA repair processes. APE1 processes apurinic/apyrimidinic sites and is essential for maintaining genomic stability. Research indicates that 5-NICA binds to a site distal from the active site of APE1, leading to non-specific inhibition due to potential aggregation effects. The IC50 value for APE1 inhibition has been reported as approximately 3 μM, suggesting moderate potency as an inhibitor .

2. HIV-1 Integrase Inhibition

Another significant aspect of 5-NICA's biological activity is its role as an inhibitor of HIV-1 integrase. Integrase is vital for the viral replication cycle, facilitating the integration of viral DNA into the host genome. Studies have shown that derivatives of indole-2-carboxylic acid, including 5-NICA, can inhibit integrase activity with an IC50 value reported at around 32.37 μM . The mechanism involves chelation with magnesium ions at the active site and π-stacking interactions with viral DNA, making it a promising scaffold for developing novel integrase inhibitors.

Case Studies

Several studies have highlighted the biological efficacy of 5-NICA:

  • Study on APE1 Inhibition : A comprehensive analysis using NMR chemical shift perturbation demonstrated that 5-NICA interacts with APE1 but lacks significant inhibition under conditions that disrupt aggregation. This finding emphasizes the need for careful evaluation of compounds in biological assays .
  • HIV-1 Integrase Evaluation : A series of derivatives based on indole-2-carboxylic acid were synthesized and evaluated for their integrase inhibitory activity. Among these, modifications leading to enhanced binding interactions were identified, showcasing the potential for further development in antiviral therapies .

Table 1: Biological Activity Summary of this compound

Target EnzymeMechanism of ActionIC50 (μM)Reference
APE1Non-specific inhibition~3
HIV-1 IntegraseChelation with Mg²⁺ and π-stacking~32.37

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in inhibition studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀. Report 95% confidence intervals and use ANOVA with Tukey post hoc tests for multi-group comparisons. Include raw data in supplements for transparency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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